molecular formula C9H5BrF3N B2437533 7-Bromo-2-(trifluoromethyl)-1H-indole CAS No. 1779887-86-3

7-Bromo-2-(trifluoromethyl)-1H-indole

Cat. No.: B2437533
CAS No.: 1779887-86-3
M. Wt: 264.045
InChI Key: UNHJZTIFFYCZJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-trifluoromethyl-1H-indole is a chemical compound with a promising future in various fields of research and industries. It is a derivative of indole, which is a heterocyclic compound that is widely found in nature and has many bioactive properties .


Synthesis Analysis

The synthesis of 2-trifluoromethylindoles from indoles can be achieved using CF3SO2Na under metal-free conditions . This method selectively introduces trifluoromethyl to indoles on the C2 position .


Molecular Structure Analysis

The molecular formula of 7-Bromo-2-trifluoromethyl-1H-indole is C9H5BrF3N. Indole compounds, including this one, are aromatic in nature due to the presence of excessive π-electrons delocalization .

Scientific Research Applications

Crystal Structure and Hydrogen Bonding

7-Bromo-2-trifluoromethyl-1H-indole and its derivatives have been studied for their crystal structures and hydrogen bonding characteristics. These studies provide insights into the molecular interactions and structural conformations of these compounds. The use of X-ray crystallography and density functional theory (DFT) has been instrumental in understanding the bonding networks and π-stacking of the indole moiety (Mphahlele, 2018).

Synthesis of Potent Antagonists

Research has been conducted on synthesizing derivatives of 7-Bromo-2-trifluoromethyl-1H-indole for the development of potent antagonists, particularly in the context of 5-HT6 antagonism. This involves complex synthesis processes and structural confirmation through methods such as X-ray crystallography (Isherwood et al., 2012).

Fluorescence Quenching Studies

Studies on isomeric 7-(pyridyl)indoles, a related class, have revealed varying photophysical properties, including fluorescence quenching. This research is significant in understanding the solvent-dependent behavior and intramolecular interactions of these compounds (Wiosna et al., 2004).

Photoaffinity Labeling

The synthesis of 5- and 6-trifluoromethyldiazirinyl indoles from bromoindole derivatives has been explored for applications in bioactive indole metabolites. These compounds can be used in biological functional analysis as diazirine-based photoaffinity labels (Murai et al., 2012).

Facile Synthesis of Indoles

Research has been conducted on the facile and general approach to synthesizing 2,5,7-trisubstituted indoles from bromoindole derivatives. This includes exploring different catalysis methods and chemical reactions to create various indole structures (Cacchi et al., 2015).

Future Directions

7-Bromo-2-trifluoromethyl-1H-indole has a promising future in various fields of research and industries. The development of new drugs using indole as a basic core is an area of profound significance .

Properties

IUPAC Name

7-bromo-2-(trifluoromethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3N/c10-6-3-1-2-5-4-7(9(11,12)13)14-8(5)6/h1-4,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHJZTIFFYCZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.